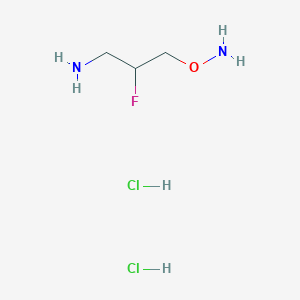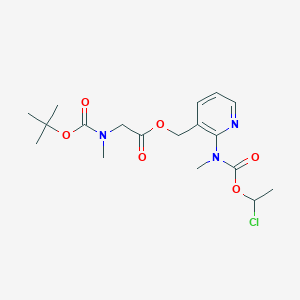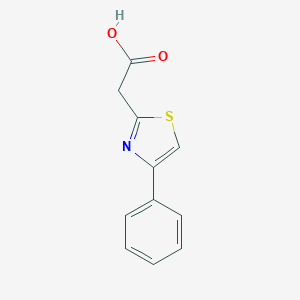
2-(4-Phenylthiazol-2-YL)acetic acid
Descripción general
Descripción
The compound "2-(4-Phenylthiazol-2-yl)acetic acid" is a derivative of acetic acid, which is a part of a broader class of compounds that have been studied for various applications, including their potential as inhibitors and their interaction with other chemical entities. Although the provided papers do not directly discuss this specific compound, they do provide insights into related structures and their properties, which can be useful for understanding the behavior and characteristics of "2-(4-Phenylthiazol-2-yl)acetic acid".
Synthesis Analysis
The synthesis of related acetic acid derivatives often involves condensation reactions, as seen in the synthesis of 2-arylbenzothiazoles using acetic acid–promoted condensation under microwave irradiation and solvent-free conditions . Similarly, the synthesis of naphtho[1,2-d]isothiazole acetic acid derivatives involves a series of reactions that lead to compounds with significant inhibitory activity against aldose reductase . These methods suggest that the synthesis of "2-(4-Phenylthiazol-2-yl)acetic acid" could potentially be achieved through similar condensation reactions, possibly under microwave-assisted conditions for efficiency.
Molecular Structure Analysis
The molecular structure of compounds closely related to "2-(4-Phenylthiazol-2-yl)acetic acid" has been studied using various techniques, including X-ray diffractometry . These studies provide detailed information on the molecular and supramolecular structures, which can be crucial for understanding the reactivity and interaction of the compound with biological targets or other chemical entities.
Chemical Reactions Analysis
The reactivity of acetic acid derivatives is influenced by the substituents on the thiazole ring. For instance, the introduction of a second carboxylic group significantly enhances the inhibitory activity of naphtho[1,2-d]isothiazole derivatives . The reaction of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate leads to the formation of ketene dithioacetals and acetals . These reactions highlight the potential chemical pathways that "2-(4-Phenylthiazol-2-yl)acetic acid" might undergo, depending on the functional groups present.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetic acid derivatives are influenced by their structural features. The ionization constants, solubility, and other properties can be determined through experimental studies such as potentiometric titration . These properties are essential for predicting the behavior of the compound in different environments, which is particularly important for pharmaceutical applications.
Aplicaciones Científicas De Investigación
-
Antibacterial Activity
- Field : Microbiology
- Application : N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamides, which combine thiazole and sulfonamide, groups with known antibacterial activity, have been synthesized .
- Method : These molecules were investigated for their antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .
- Results : Several of the synthesized compounds displayed potent antibacterial activity against both Gram-negative and Gram-positive bacteria .
-
Anti-inflammatory Activity
- Field : Pharmacology
- Application : A series of substituted benzylidene-2-(4-phenylthiazol-2-yl) hydrazines have been synthesized and evaluated for their anti-inflammatory activity .
- Method : The anti-inflammatory activity was evaluated by carrageenin-induced hind paw edema (acute inflammation) and cotton pellet granuloma (chronic inflammation) methods in rats .
- Results : The results of this study were not provided in the source .
-
Semiconductor Applications
- Field : Material Science
- Application : High-quality thin films of a similar compound, PTPA, were created for detailed structural, optical, and electrical characteristics investigation .
- Method : The thin films were created using the spin coating approach .
- Results : The results of this study were not provided in the source .
-
Antioxidant Activity
-
Analgesic Activity
-
Antitumor Activity
- Field : Oncology
- Application : Certain thiazole derivatives have shown antitumor or cytotoxic activity . For example, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported their cytotoxicity activity on three human tumor cell lines .
- Method : The antitumor activity of these compounds is typically evaluated using in vitro and in vivo tumor models .
- Results : One compound demonstrated the most potent effect on a prostate cancer .
-
Antihypertensive Activity
-
Antischizophrenia Activity
-
Anti-HIV Activity
Propiedades
IUPAC Name |
2-(4-phenyl-1,3-thiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c13-11(14)6-10-12-9(7-15-10)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQHHTZTEVMZLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397999 | |
| Record name | (4-Phenyl-1,3-thiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Phenylthiazol-2-YL)acetic acid | |
CAS RN |
38107-10-7 | |
| Record name | (4-Phenyl-1,3-thiazol-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3H,6H-Furo[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B150875.png)



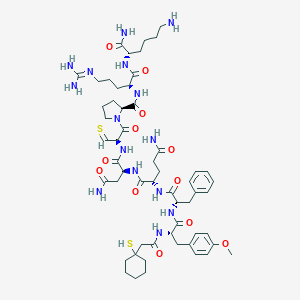

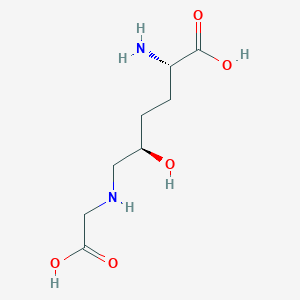
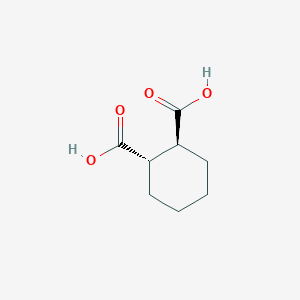

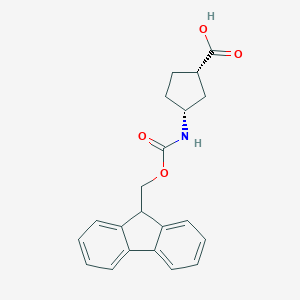
![(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B150903.png)
![(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-3-one methanesulfonate](/img/structure/B150904.png)
